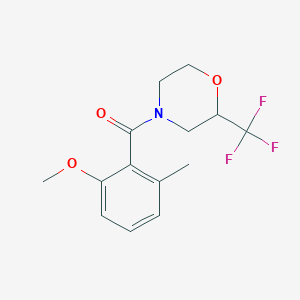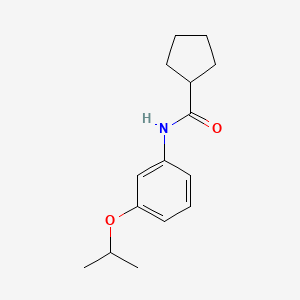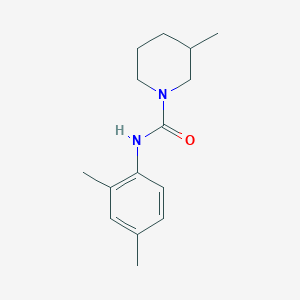
4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity among recreational drug users in recent years. This compound has been identified in various herbal blends and is sold as a legal alternative to marijuana. However, due to its high potency and potential health risks, MMB-FUBINACA has been classified as a Schedule I controlled substance in the United States.
作用机制
4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine acts as a potent agonist of the CB1 and CB2 receptors, which are located in the brain and immune system, respectively. Activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric effects of cannabinoids. This compound also has a high binding affinity for the receptors, which makes it more potent than natural cannabinoids such as THC.
Biochemical and Physiological Effects:
The use of this compound has been associated with a range of adverse effects, including cardiovascular complications, respiratory depression, and acute kidney injury. These effects are thought to be due to the high potency of the compound and its ability to bind to the CB1 and CB2 receptors. This compound has also been shown to induce oxidative stress and inflammation in animal models, which may contribute to its toxic effects.
实验室实验的优点和局限性
4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. This makes it useful for studying the effects of synthetic cannabinoids on the endocannabinoid system. However, the high toxicity and potential health risks associated with this compound limit its use in animal models and clinical studies.
未来方向
Future research on 4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine should focus on the development of safer and more selective synthetic cannabinoids for use as research tools. This may involve the modification of the chemical structure of this compound to reduce its toxicity and improve its selectivity for the CB1 and CB2 receptors. Additionally, studies should be conducted to investigate the long-term effects of synthetic cannabinoids on the brain and immune system, as well as their potential for addiction and abuse.
合成方法
The synthesis of 4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine involves the reaction of 4-(2-methoxy-6-methylbenzoyl) chloride with 2-(trifluoromethyl)morpholine in the presence of a base such as potassium carbonate. The resulting product is purified by column chromatography to obtain the final compound.
科学研究应用
4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine has been used as a research tool to investigate the effects of synthetic cannabinoids on the endocannabinoid system. Studies have shown that this compound has a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids in animal models.
属性
IUPAC Name |
(2-methoxy-6-methylphenyl)-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c1-9-4-3-5-10(20-2)12(9)13(19)18-6-7-21-11(8-18)14(15,16)17/h3-5,11H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVHTHPTOZUVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(=O)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B5427146.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-methoxybenzamide](/img/structure/B5427156.png)
![[4-(3-methoxybenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]methanol](/img/structure/B5427162.png)

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5427177.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-piperidinol](/img/structure/B5427188.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}acetamide](/img/structure/B5427203.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acrylate](/img/structure/B5427214.png)

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5427228.png)
![6-[2-(3,4-dimethoxyphenyl)ethyl]-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5427234.png)
![N-[4-(acetylamino)-3-methylphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5427242.png)
![2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5427256.png)